3-(1-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride
Description
Properties
IUPAC Name |
3-(1-aminoethyl)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O.2ClH/c1-4(8)5-10-11-6-7(13)9-2-3-12(5)6;;/h2-4H,8H2,1H3,(H,9,13);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUIQLHJHJTNTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C2N1C=CNC2=O)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 3-(1-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride are the P2X7 receptors. These receptors are a type of purinergic receptor for ATP that functions as a ligand-gated ion channel. They play a crucial role in inflammation and pain signaling.
Mode of Action
This compound acts as an antagonist for the P2X7 receptors. By binding to these receptors, it inhibits their activation and subsequent signaling pathways, thereby exerting its therapeutic effects.
Biochemical Pathways
The antagonistic action of this compound on P2X7 receptors affects several downstream biochemical pathways. These include the inflammatory response pathways and pain signaling pathways. By inhibiting these pathways, the compound can alleviate symptoms of pain and inflammation.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain. By acting as an antagonist at P2X7 receptors, it inhibits the activation of these receptors and the subsequent signaling pathways involved in inflammation and pain.
Biological Activity
3-(1-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article synthesizes various research findings related to its biological activity, including its effects on receptors and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C8H10Cl2N4O
- CAS Number : 2094918-71-3
- Purity : ≥95% .
Research indicates that this compound primarily acts as an antagonist at the P2X7 receptor, which is involved in various physiological processes including inflammation and pain signaling. The P2X7 receptor is a subtype of purinergic receptors that respond to ATP and play a crucial role in immune responses and neurodegenerative diseases .
Antinociceptive Effects
Studies have demonstrated that this compound exhibits significant antinociceptive activity. In animal models, it has been shown to reduce pain responses effectively. This effect is hypothesized to be mediated through the modulation of purinergic signaling pathways .
Neuroprotective Properties
The compound has also been evaluated for its neuroprotective properties. In vitro studies suggest that it may protect neuronal cells from apoptosis induced by oxidative stress. This is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders where oxidative damage plays a critical role .
Case Studies and Experimental Data
A selection of studies highlights the biological activity of the compound:
These findings underscore the potential therapeutic applications of the compound in treating pain and neurodegenerative diseases.
Structure-Activity Relationship (SAR)
Research into the SAR of triazolo[4,3-a]pyrazine derivatives has provided insights into how structural modifications can enhance biological activity. Key modifications include:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The triazolo[4,3-a]pyrazinone scaffold allows diverse substitutions at positions 3 and 7, leading to compounds with distinct physicochemical and biological properties. Key analogs include:
Table 1: Comparative Analysis of Triazolo[4,3-a]pyrazinone Derivatives
Key Observations :
- Substituent Position: The target compound’s 1-aminoethyl group (vs. 2-aminoethyl in ) may influence steric interactions and binding affinity due to spatial orientation differences .
- Pharmacological Specificity : Sitagliptin’s trifluoromethyl and trifluorophenyl groups enable selective DPP-4 inhibition, contrasting with the target compound’s broader cytotoxic profile .
- Molecular Weight and Solubility : Hydrochloride/dihydrochloride salts (e.g., target compound vs. ) improve aqueous solubility, critical for drug delivery .
Critical Analysis :
Pharmacological and Commercial Relevance
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 3-(1-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride?
- Answer : The compound can be synthesized via cyclization of 3-hydrazinopyrazin-2-one intermediates with carbonyl-containing reagents activated by carbonyldiimidazole (CDI). Key steps include:
- Dissolving the acid precursor and CDI in anhydrous DMFA at 100°C for 1 hour.
- Adding N1-aryl/benzyl-3-hydrazinopyrazin-2-one and refluxing for 24 hours.
- Purification via recrystallization from DMFA and i-propanol .
Q. Which spectroscopic techniques are essential for structural confirmation?
- Answer :
- 1H NMR : Signals for H-5 and H-6 protons of the pyrazinone fragment appear as doublets at δ 7.15–7.28 ppm and δ 7.50–7.59 ppm, respectively. The aminoethyl group’s protons resonate as a multiplet near δ 3.2–3.5 ppm .
- Elemental Analysis : Validate C, H, N, and Cl content to confirm stoichiometry, especially for the dihydrochloride salt .
- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns aligned with the expected structure.
Q. How can researchers optimize reaction yields during cyclization?
- Answer :
- Solvent Choice : Use anhydrous DMFA to stabilize intermediates and prevent hydrolysis .
- Reaction Monitoring : Track completion via TLC (e.g., silica gel, ethyl acetate/hexane eluent) .
- Workup : Dilute with water post-reflux to precipitate crude product, followed by recrystallization to enhance purity .
Advanced Research Questions
Q. What mechanistic insights explain the cyclization step in the synthesis?
- Answer : CDI activates carboxylic acids to form imidazolide intermediates, which react with hydrazinopyrazin-2-ones to generate acylhydrazides. Intramolecular cyclization under reflux forms the triazolopyrazinone core. Computational studies (e.g., DFT) can model transition states to validate the proposed mechanism .
Q. How do substituents on the aryl/heteroaryl groups influence pharmacological activity?
- Answer :
- Electron-Withdrawing Groups (EWGs) : Enhance membrane-stabilizing activity by increasing electrophilicity at the triazole ring .
- Aminoethyl Side Chain : Improves solubility and bioavailability, critical for cerebroprotective effects.
- Methodological Approach : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents and testing in cytotoxicity assays (e.g., MTT) .
Q. How can researchers resolve discrepancies in NMR data across synthetic batches?
- Answer :
- Batch Consistency : Ensure anhydrous conditions and standardized reflux times to minimize side reactions.
- Deuterated Solvent Effects : Compare spectra in DMSO-d6 vs. CDCl3 to identify solvent-induced shifts .
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for aromatic protons .
Q. What in vitro assays are suitable for evaluating cerebroprotective activity?
- Answer :
- Oxidative Stress Models : Expose neuronal cells (e.g., SH-SY5Y) to H₂O₂ and measure viability via lactate dehydrogenase (LDH) assay.
- Membrane-Stabilizing Assays : Use erythrocyte hemolysis inhibition tests to quantify protection against hypotonic shock .
- Calcium Flux Studies : Employ fluorescent dyes (e.g., Fluo-4 AM) to assess modulation of intracellular Ca²⁺ levels, linked to neuroprotection .
Data Analysis and Experimental Design
Q. How to design experiments assessing temperature’s impact on cyclization efficiency?
- Answer :
- Controlled Variables : Fix reagent ratios (1:1.5 acid:hydrazinopyrazin-2-one) and solvent volume.
- Temperature Gradient : Test 80°C, 100°C, and 120°C under reflux.
- Outcome Metrics : Compare yields (gravimetric analysis) and purity (HPLC, ≥95% area) .
Q. What strategies validate the compound’s stability under physiological conditions?
- Answer :
- pH Stability Tests : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24 hours, followed by HPLC analysis.
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures to guide storage conditions (e.g., -20°C under argon) .
Tables for Key Data
| Parameter | Optimal Conditions | References |
|---|---|---|
| Reflux Time | 24 hours | |
| NMR (H-5/H-6 δ) | 7.15–7.28 ppm / 7.50–7.59 ppm | |
| Recrystallization Solvent | DMFA:i-propanol (1:2 v/v) | |
| Purity Threshold (HPLC) | ≥95% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
